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Compound Name: Octa-1,3-diene

Cat. No.: B8720942 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the IUPAC nomenclature for the

stereoisomers of octa-1,3-diene. A systematic approach to naming these isomers is crucial for

unambiguous communication in research and development, particularly in fields where

molecular geometry dictates biological activity. This document outlines the application of the

Cahn-Ingold-Prelog (CIP) priority rules to determine the configuration of the stereogenic

centers in octa-1,3-diene, leading to the precise naming of each isomer.

Introduction to Octa-1,3-diene and its
Stereoisomerism
Octa-1,3-diene is a conjugated diene with the molecular formula C₈H₁₄.[1][2][3] The presence

of two double bonds in conjugation gives rise to specific chemical properties and also allows for

the existence of stereoisomers.[4][5][6] Stereoisomerism in octa-1,3-diene is determined by

the spatial arrangement of substituents around the double bonds, leading to geometric

isomers.

The key to naming these isomers lies in the application of the Cahn-Ingold-Prelog (CIP) priority

rules, which provide a systematic method for assigning descriptors (E/Z) to the configuration of

double bonds.[7][8][9]

Identification of Stereogenic Centers
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To determine the possible stereoisomers of octa-1,3-diene, we must first identify the

stereogenic centers. In this molecule, the two double bonds are the sources of

stereoisomerism.

The double bond at C1-C2: Carbon 1 is bonded to two hydrogen atoms. Since it has

identical substituents, it cannot be a stereogenic center.

The double bond at C3-C4:

Carbon 3 is bonded to a hydrogen atom and a vinyl group (-CH=CH₂).

Carbon 4 is bonded to a hydrogen atom and a butyl group (-CH₂CH₂CH₂CH₃).

Since both carbons of the C3-C4 double bond are attached to two different groups, this double

bond is a stereogenic center and can exhibit E/Z isomerism.

Therefore, octa-1,3-diene has one stereogenic double bond (at C3), which means there are 2¹

= 2 possible stereoisomers.

Application of the Cahn-Ingold-Prelog (CIP) Priority
Rules
The E/Z designation for the double bond at C3 is determined by assigning priorities to the

substituents on each carbon of the double bond based on atomic number.[10][11]

At Carbon 3:

-CH=CH₂ (Vinyl group): The first atom is carbon.

-H (Hydrogen): The first atom is hydrogen.

Priority: -CH=CH₂ > -H

At Carbon 4:

-CH₂CH₂CH₂CH₃ (Butyl group): The first atom is carbon.

-H (Hydrogen): The first atom is hydrogen.
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Priority: -CH₂CH₂CH₂CH₃ > -H

Now, we can determine the E and Z configurations:

(E) Isomer (from the German entgegen, meaning opposite): The higher priority groups are on

opposite sides of the double bond. In this case, the vinyl group and the butyl group are on

opposite sides.

(Z) Isomer (from the German zusammen, meaning together): The higher priority groups are

on the same side of the double bond. Here, the vinyl group and the butyl group are on the

same side.

IUPAC Nomenclature of Octa-1,3-diene Isomers
Based on the CIP priority rules, the two stereoisomers of octa-1,3-diene are named as follows:

Isomer Configuration IUPAC Name

E (E)-octa-1,3-diene

Z (Z)-octa-1,3-diene

Experimental Protocols for Isomer Identification
The differentiation and identification of these isomers are typically achieved through

spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The coupling constants (J-values) between the vinylic protons on the C3-C4 double

bond are diagnostic. For the E-isomer, the coupling constant is typically larger (around 12-18

Hz) compared to the Z-isomer (around 7-12 Hz). The chemical shifts of the protons attached

to and near the double bonds will also differ between the two isomers.

¹³C NMR: The chemical shifts of the carbons involved in the double bond and the adjacent

carbons will vary between the E and Z isomers due to different steric environments.

Infrared (IR) Spectroscopy:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://www.benchchem.com/product/b8720942?utm_src=pdf-body
https://www.benchchem.com/product/b8720942?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8720942?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The C=C stretching vibration in the IR spectrum can provide clues. Conjugated dienes

typically show two bands in the 1580-1650 cm⁻¹ region. The out-of-plane C-H bending

vibrations in the 675-1000 cm⁻¹ region can also be characteristic of the substitution pattern

and stereochemistry of the double bond. For E-isomers, a strong band is often observed

around 960-970 cm⁻¹.

Visualization of the Naming Process
The logical workflow for determining the IUPAC name of an octa-1,3-diene isomer can be

represented by the following diagram:
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Caption: IUPAC Naming Workflow for Octa-1,3-diene Isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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